molecular formula C12H18F2O2 B14221698 3,3-Difluoronon-1-EN-4-YL prop-2-enoate CAS No. 827304-71-2

3,3-Difluoronon-1-EN-4-YL prop-2-enoate

Cat. No.: B14221698
CAS No.: 827304-71-2
M. Wt: 232.27 g/mol
InChI Key: ZRTTYAGOKSAATL-UHFFFAOYSA-N
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Description

3,3-Difluoronon-1-en-4-yl prop-2-enoate is a chemical compound with the molecular formula C11H16F2O2. It is characterized by the presence of two fluorine atoms attached to the third carbon of a non-1-en-4-yl group, which is further connected to a prop-2-enoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoronon-1-en-4-yl prop-2-enoate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoronon-1-en-4-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoronon-1-en-4-yl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoronon-1-en-4-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoronon-1-en-4-yl propanoate: Similar structure but with a propanoate group instead of a prop-2-enoate group.

    3,3-Difluoronon-1-en-4-yl acetate: Similar structure but with an acetate group.

    3,3-Difluoronon-1-en-4-yl butanoate: Similar structure but with a butanoate group.

Uniqueness

3,3-Difluoronon-1-en-4-yl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

827304-71-2

Molecular Formula

C12H18F2O2

Molecular Weight

232.27 g/mol

IUPAC Name

3,3-difluoronon-1-en-4-yl prop-2-enoate

InChI

InChI=1S/C12H18F2O2/c1-4-7-8-9-10(12(13,14)6-3)16-11(15)5-2/h5-6,10H,2-4,7-9H2,1H3

InChI Key

ZRTTYAGOKSAATL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C=C)(F)F)OC(=O)C=C

Origin of Product

United States

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